3-(1-Aminoethyl)benzaldehyde
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Overview
Description
3-(1-Aminoethyl)benzaldehyde is an organic compound with the molecular formula C9H11NO It is characterized by the presence of an aminoethyl group attached to the benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)benzaldehyde can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with 1-aminoethanol. This reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These methods often utilize metal catalysts such as palladium or platinum to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Aminoethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 3-(1-Aminoethyl)benzaldehyde exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent adducts .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the aminoethyl group.
4-(1-Aminoethyl)benzaldehyde: A positional isomer with the aminoethyl group attached at a different position on the benzene ring.
3-(1-Aminoethyl)benzoic acid: A related compound where the aldehyde group is replaced by a carboxylic acid.
Uniqueness
3-(1-Aminoethyl)benzaldehyde is unique due to the presence of both an aminoethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-(1-aminoethyl)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-7H,10H2,1H3 |
InChI Key |
IRYDSZMXWPDUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)N |
Origin of Product |
United States |
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